Ecopipam Hydrobromide: A Deep Dive into its Mechanism of Action
Ecopipam Hydrobromide: A Deep Dive into its Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of Ecopipam hydrobromide (formerly known as SCH-39166), a first-in-class selective dopamine (B1211576) D1 and D5 receptor antagonist. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its receptor binding profile, downstream signaling effects, and the experimental methodologies used for its characterization.
Ecopipam is under investigation for the treatment of a variety of neurological and psychiatric conditions, including Tourette syndrome.[1] Its unique mechanism, which differs significantly from traditional antipsychotics that primarily target D2 receptors, offers a novel therapeutic approach with a potentially distinct side-effect profile.[2][3][4][5][6]
Core Mechanism: Selective D1/D5 Receptor Antagonism
Ecopipam's primary mechanism of action is the selective blockade of dopamine D1 and D5 receptors.[1][7][8] This selectivity is a key feature, as it avoids the direct modulation of D2-like receptors (D2, D3, and D4), which are associated with many of the undesirable extrapyramidal side effects and metabolic changes seen with older antipsychotic medications.[1][5][9]
Receptor Binding Affinity
Quantitative data from in vitro radioligand binding assays demonstrate Ecopipam's high affinity for D1 and D5 receptors and significantly lower affinity for other dopamine receptor subtypes and serotonin (B10506) receptors.
| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |
| Dopamine D1 | [3H]SCH23390 | 3.6 | Rat | [10] |
| Dopamine D1 | 1.2 | Human | [7][11][12][13] | |
| Dopamine D5 | 2.0 | Human | [7][12][13] | |
| Dopamine D2 | [3H]spiperone | > 1000 | Rat | [10] |
| Dopamine D2 | 980 | Human | [12][13] | |
| Dopamine D4 | 5520 | Human | [12][13] | |
| Serotonin 5-HT2 | [3H]ketanserin | > 300 | Rat | [10] |
| α2a Adrenergic | 730 | Human | [12][13] |
Functional Antagonism
Ecopipam not only binds to D1 receptors but also functionally antagonizes their activity. D1 receptors are G-protein coupled receptors that, upon stimulation by dopamine, activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Ecopipam has been shown to block this dopamine-stimulated adenylyl cyclase activity.
| Assay | Parameter | Value (nM) | Reference |
| Dopamine-stimulated adenylate cyclase | Ki | 9.1 | [10] |
Signaling Pathways
The signaling pathway of the D1 receptor and the antagonistic action of Ecopipam can be visualized as follows:
Experimental Protocols
The characterization of Ecopipam's mechanism of action relies on established experimental methodologies, primarily radioligand binding assays and functional assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Ecopipam for various receptor subtypes.
General Methodology:
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Membrane Preparation: Membranes from cells expressing the target receptor or from specific brain regions are prepared.
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Incubation: These membranes are incubated with a radiolabeled ligand (e.g., [3H]SCH23390 for D1 receptors) and varying concentrations of the unlabeled competitor drug (Ecopipam).
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Separation: The bound and free radioligand are separated by rapid filtration.
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Quantification: The radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
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Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: Adenylyl Cyclase Activity
Objective: To determine the functional antagonism of Ecopipam on D1 receptor-mediated signaling.
General Methodology:
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Cell Culture: Cells expressing D1 receptors are cultured.
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Stimulation: The cells are treated with a known D1 agonist (e.g., dopamine) in the presence of varying concentrations of Ecopipam.
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cAMP Measurement: The intracellular levels of cAMP are measured, typically using an immunoassay (e.g., ELISA) or a reporter gene assay.
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Data Analysis: The ability of Ecopipam to inhibit the dopamine-induced increase in cAMP is quantified to determine its potency as an antagonist (Ki).
Logical Relationship of Selective Antagonism
The selective antagonism of Ecopipam for D1/D5 receptors over D2 receptors is a defining characteristic that differentiates it from many other dopamine-modulating drugs. This relationship can be summarized as follows:
Conclusion
Ecopipam hydrobromide is a selective D1/D5 receptor antagonist with high affinity and functional blockade of these receptors. Its mechanism of action is distinct from D2 receptor antagonists, which form the basis of many current antipsychotic therapies. The data presented in this guide, derived from in vitro binding and functional assays, provide a robust characterization of its pharmacological profile. This selective antagonism is hypothesized to be responsible for its therapeutic effects in conditions like Tourette syndrome, while potentially offering a more favorable side-effect profile. Further research and clinical trials will continue to elucidate the full therapeutic potential of this novel mechanism of action.
References
- 1. Ecopipam - Wikipedia [en.wikipedia.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. emalexbiosciences.com [emalexbiosciences.com]
- 6. tourette.org [tourette.org]
- 7. Ecopipam|Selective D1/D5 Antagonist|For Research [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Effect of SCH 39166, a novel dopamine D1 receptor antagonist, on [3H]acetylcholine release in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ecopipam | dopamine D1/D5 receptor antagonist | CAS# 112108-01-7 |Tourette's Syndrome| InvivoChem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
